molecular formula C20H18N6O2 B15001324 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B15001324
M. Wt: 374.4 g/mol
InChI Key: PFRYLRPXWPPGEJ-UHFFFAOYSA-N
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Description

The compound 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a triazolopyrimidine derivative characterized by a fused pyrido-triazolo-pyrimidinone core. Its structure includes a 5-methoxyindole moiety linked via an ethyl chain to the nitrogen at position 7 of the heterocyclic system, along with a methyl group at position 2.

For instance, fusion reactions involving aminotriazoles, carbonyl derivatives, and aldehydes in polar aprotic solvents (e.g., DMF) are common, as demonstrated in the synthesis of related compounds .

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

11-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H18N6O2/c1-12-23-20-22-11-16-18(26(20)24-12)6-8-25(19(16)27)7-5-13-10-21-17-4-3-14(28-2)9-15(13)17/h3-4,6,8-11,21H,5,7H2,1-2H3

InChI Key

PFRYLRPXWPPGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these interactions, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine derivatives exhibit significant structural diversity, with variations in substituents profoundly influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Key Observations:

Substituent Effects :

  • Methoxy vs. Chloro Groups : The target compound’s 5-methoxyindole substituent likely improves solubility compared to the chloro-substituted analog in , which may enhance bioavailability .
  • Alkyl Chains : Compound 32’s hexyl chain () could increase lipophilicity and membrane penetration compared to the target compound’s methyl group .

Synthetic Efficiency: Ionic liquids (e.g., BMIM-PF6 in ) improve reaction yields and reduce side products compared to traditional solvents like DMF . Methanol crystallization () ensures high purity but may limit scalability due to solvent volume requirements .

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